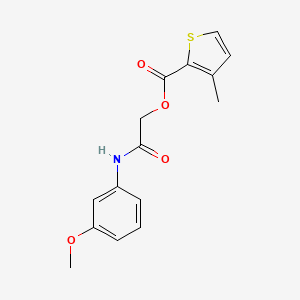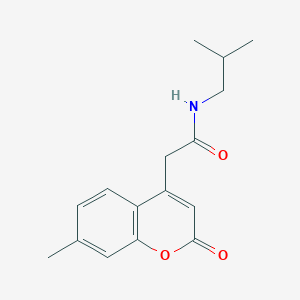
Fmoc-L-Glu-OEt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-L-Glu-OEt” is a derivative of the amino acid glutamic acid. It is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis . The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .
Synthesis Analysis
The synthesis of “Fmoc-L-Glu-OEt” involves solid-phase peptide synthesis (SPPS). The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group. Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .Molecular Structure Analysis
The molecular structure of “Fmoc-L-Glu-OEt” includes a fluorenyl ring structure, which contributes to its hydrophobicity and aromaticity .Chemical Reactions Analysis
“Fmoc-L-Glu-OEt” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .Physical And Chemical Properties Analysis
“Fmoc-L-Glu-OEt” is a white to slight yellow to beige powder. It has a melting point of 105-110 °C. It is clearly soluble in 1 mmole in 2 ml DMF .Wissenschaftliche Forschungsanwendungen
Hydrogel Formation
Fmoc-L-Glu-OEt, a derivative of glutamic acid, has been utilized in the construction of hydrogels. Notably, an additional Fmoc moiety in di-Fmoc-functionalized L-lysine (Fmoc-K(Fmoc)) induces pH-controlled ambidextrous gelation. This unique property allows the hydrogel to form at different pH values and also exhibit organogelation. The self-assembly of Fmoc-K(Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions, resulting in distinct fibrous morphologies .
Biomedical Applications
a. Drug Delivery: Fmoc-L-Glu-OEt can serve as a drug carrier due to its gelation properties. The hydrogel formed by Fmoc-K(Fmoc) demonstrates high thermal stability (up to 100 °C) and thixotropic behavior. These features make it a promising candidate for controlled drug release systems.
b. Cell Viability: Studies have shown that Fmoc-K(Fmoc) hydrogels are biocompatible and support cell viability. This property is crucial for tissue engineering applications, where materials must promote cell adhesion, survival, and duplication .
Peptide Synthesis
Fmoc-L-Glu-OEt is a building block in the synthesis of semaglutide, a glucagon-like peptide 1 receptor (GLP-1R) agonist. Semaglutide has therapeutic applications in diabetes management .
Self-Assembly and Material Design
Amino acids and peptides modified with the Fmoc group exhibit self-assembly features. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them valuable for designing novel materials .
Wirkmechanismus
Target of Action
Fmoc-L-Glu-OEt, also known as Fmoc-L-glutamic acid 5-tert-butyl ester, is primarily used as a building block in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The compound works by protecting the amine groups of amino acids during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group of the compound is base-labile, meaning it can be removed by a base . This allows for the selective unmasking of the γ-amino and carboxy functions, facilitating the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .
Biochemical Pathways
Fmoc-L-Glu-OEt plays a crucial role in the biochemical pathway of peptide synthesis . It enables the formation of peptide bonds by protecting the amine groups of amino acids. This protection is necessary to prevent unwanted side reactions during the synthesis process .
Result of Action
The use of Fmoc-L-Glu-OEt in peptide synthesis results in the formation of peptides with protected amine groups . This protection allows for the successful synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of Fmoc-L-Glu-OEt is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4S)-5-ethoxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-2-28-21(26)19(11-12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,23,27)(H,24,25)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDPYGYPACBWEM-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Glu-OEt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B3014155.png)
![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)
![4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol](/img/structure/B3014157.png)

![4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B3014161.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)

![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3014168.png)

![N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3014170.png)

![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)
![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)